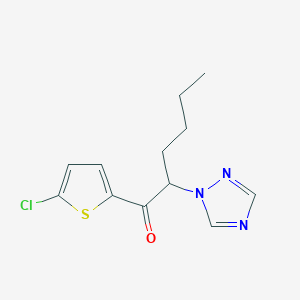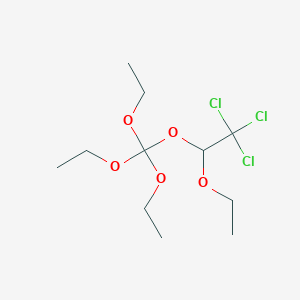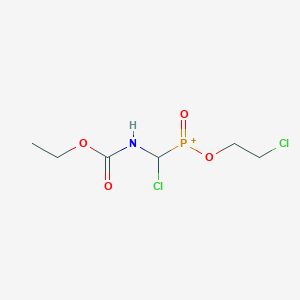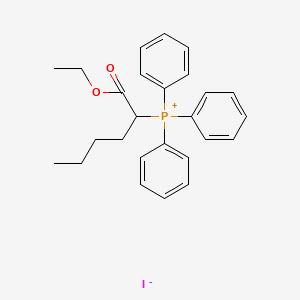
(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide is a chemical compound with the molecular formula C26H30IO2P. It is known for its unique structure, which includes a phosphonium ion bonded to a triphenyl group and an ethoxy-oxohexyl group. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by the introduction of the ethoxy-oxohexyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield simpler phosphonium compounds.
Substitution: The ethoxy-oxohexyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce simpler phosphonium salts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.
Biology
In biological research, this compound is used to study cellular processes and molecular interactions. Its ability to interact with biological molecules makes it a useful tool for probing cellular mechanisms and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its reactivity and stability make it a candidate for drug development and delivery systems.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of (1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets through its phosphonium ion. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the molecular targets it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide
- (1-Ethoxy-1-oxobutan-2-yl)triphenylphosphonium chloride
Uniqueness
(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide is unique due to its longer alkyl chain and the presence of an iodide ion. This structure provides distinct reactivity and stability compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62835-98-7 |
|---|---|
Fórmula molecular |
C26H30IO2P |
Peso molecular |
532.4 g/mol |
Nombre IUPAC |
(1-ethoxy-1-oxohexan-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C26H30O2P.HI/c1-3-5-21-25(26(27)28-4-2)29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24;/h6-20,25H,3-5,21H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YLVANFNPTZSLOS-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
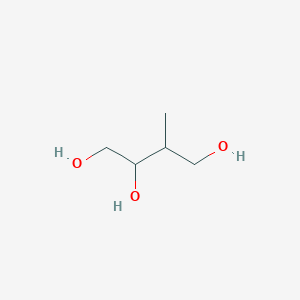

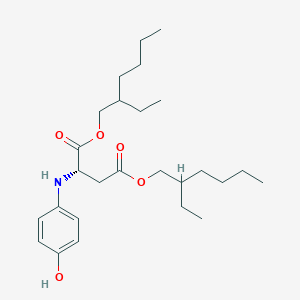
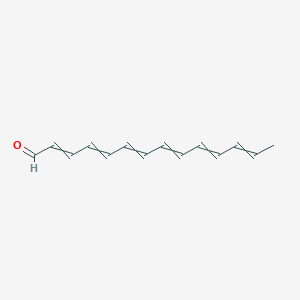
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)
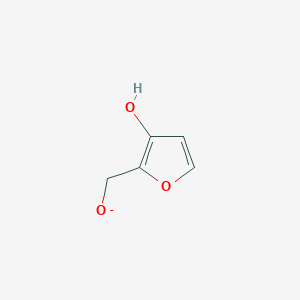
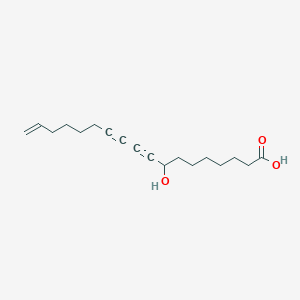
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
sulfanium bromide](/img/structure/B14508377.png)
